molecular formula C10H11N3O3S2 B15537189 Ethyl 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)furan-3-carboxylate

Ethyl 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)furan-3-carboxylate

Cat. No.: B15537189
M. Wt: 285.3 g/mol
InChI Key: WCRBBDLAUUQADT-UHFFFAOYSA-N
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Description

Ethyl 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)furan-3-carboxylate (CAS 923207-29-8) is a synthetic organic compound with a molecular formula of C10H11N3O3S2 and a molecular weight of 285.3 g/mol . It features a unique molecular architecture that combines a furan carboxylate ester linked via a thiomethyl bridge to a 5-amino-1,3,4-thiadiazole ring. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. The compound's research value is derived from the known pharmacological properties of its core heterocyclic components. The 2-amino-1,3,4-thiadiazole moiety is a recognized scaffold in the development of bioactive molecules with a broad spectrum of potential activities, including antimicrobial, anticancer, and enzyme inhibitory effects . This moiety acts as a bioisostere of pyrimidine, a fundamental structure in nucleic acids, which allows derivatives to potentially interfere with critical biological processes like DNA replication . Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring contributes to good cell permeability and oral bioavailability, making it an attractive scaffold for designing drug-like compounds . Recent studies highlight that 2,5-disubstituted furan derivatives containing a 1,3,4-thiadiazole unit have been investigated as potent inhibitors of enzymes like α-glucosidase and E. coli β-glucuronidase (EcGUS) . Such inhibitors are of significant interest for research in type 2 diabetes and for mitigating the side effects of certain chemotherapeutic drugs . Consequently, this compound serves as a versatile and high-value building block for researchers synthesizing novel compounds to explore its potential as a dual-target inhibitor or to develop other therapeutic agents. It is supplied for research purposes as a chemical reference standard and synthetic intermediate. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H11N3O3S2

Molecular Weight

285.3 g/mol

IUPAC Name

ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-3-carboxylate

InChI

InChI=1S/C10H11N3O3S2/c1-2-15-8(14)6-3-4-16-7(6)5-17-10-13-12-9(11)18-10/h3-4H,2,5H2,1H3,(H2,11,12)

InChI Key

WCRBBDLAUUQADT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=C1)CSC2=NN=C(S2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound can be compared to derivatives sharing the 5-amino-1,3,4-thiadiazole core but differing in substituents or adjacent functional groups. Key analogs include:

a) 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one (Compound 3b, )
  • Structure : Features an o-tolyl (2-methylphenyl) group instead of the furan-carboxylate system.
  • Properties :
    • Yield: 61%
    • Melting Point: 147–149 °C
    • NMR Data: Distinct aromatic proton signals at δ 7.83 (d, 1H) and δ 7.18 (t, 1H), with a methyl group at δ 2.40 (s, 3H) .
b) 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one (Compound 3c, )
  • Structure : Contains a p-tolyl (4-methylphenyl) substituent.
  • Properties :
    • Yield: 54%
    • Melting Point: 166–168 °C
    • NMR Data: Similar to 3b but with para-substitution effects on aromatic proton splitting .
c) 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine ()
  • Structure : Lacks the thio-methyl-furan-carboxylate system but includes a 3-fluorophenyl group.
  • Properties :
    • Biological Activity: Exhibits insecticidal and fungicidal effects, attributed to the electron-withdrawing fluorine substituent enhancing interaction with biological targets .
d) Ethyl 5-Amino-1,2,3-thiadiazole-4-carboxylate ()
  • Structure: Shares the ethyl carboxylate and amino-thiadiazole motifs but lacks the furan-thio-methyl linkage.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound Furan-thiadiazole Ethyl carboxylate, thio-methyl N/A N/A Hypothesized antimicrobial N/A
3b Thiadiazole-acetophenone o-Tolyl 61 147–149 Not reported
3c Thiadiazole-acetophenone p-Tolyl 54 166–168 Not reported
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 3-Fluorophenyl N/A N/A Insecticidal, fungicidal
Ethyl 5-Amino-1,2,3-thiadiazole-4-carboxylate Thiadiazole Ethyl carboxylate N/A N/A Not reported

Key Findings and Implications

Substituent Impact on Physicochemical Properties: Electron-donating groups (e.g., methyl in 3b/3c) correlate with moderate melting points (147–168 °C), while electron-withdrawing groups (e.g., fluorine in ) enhance bioactivity .

Synthetic Accessibility :

  • Yields for 3b and 3c (~54–61%) suggest feasible synthesis routes for thiadiazole-thio derivatives, though the target compound’s complexity (furan linkage) might require optimized protocols .

Biological Activity Trends: The 5-amino group on thiadiazole is critical for bioactivity, as seen in insecticidal/fungicidal analogs . The target compound’s furan-carboxylate group could synergize with this motif, but experimental validation is needed.

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Carboxylic Acids

The 5-amino-1,3,4-thiadiazole ring is classically synthesized via cyclocondensation of thiosemicarbazide with carboxylic acids in the presence of dehydrating agents. A patent by CN103936691A describes a solid-phase method using phosphorus pentachloride (PCl₅) as a cyclizing agent. Thiosemicarbazide, carboxylic acid, and PCl₅ are ground at room temperature, yielding 2-amino-5-substituted-1,3,4-thiadiazoles with >91% efficiency. For the target compound, propionic acid derivatives could introduce alkyl side chains, while aryl carboxylic acids would enable aromatic substitutions. The reaction proceeds via intermediate thiourea formation, followed by intramolecular cyclization (Scheme 1).

Acid-Catalyzed Cyclization

An alternative approach from CA1039290A employs sulfuric acid and polyphosphoric acid (PPA) at 100–105°C to cyclize thiosemicarbazide with carboxylic acids. For example, 4-methyl-3-thiosemicarbazide reacts with propionic acid to form 5-ethyl-2-methylamino-1,3,4-thiadiazole in 93% yield. This method emphasizes temperature control to mitigate exothermic side reactions. The resulting 5-amino group is stabilized via protonation in acidic media, preventing oxidation during cyclization.

Functionalization at the Thiadiazole C-2 Position

To introduce the thiol group at C-2, bromination of preformed 5-amino-thiadiazoles is effective. Ambeed’s protocol converts ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate to its bromo derivative using CuBr₂ and tert-butyl nitrite (t-BuONO) in acetonitrile. The reaction proceeds via diazotization and subsequent bromide displacement, achieving quantitative bromination at 60°C. This step is critical for enabling nucleophilic thioether formation in downstream coupling.

Synthesis of the Furan-3-Carboxylate Moiety

Esterification of Furan-3-Carboxylic Acid

Ethyl furan-3-carboxylate is typically synthesized via Fischer esterification. Furan-3-carboxylic acid is refluxed with ethanol in the presence of H₂SO₄, yielding the ester with >85% efficiency. Alternatively, transesterification of methyl esters with ethanol under acidic or basic conditions provides higher purity.

Bromomethylation at the Furan C-2 Position

Introducing a bromomethyl group at the furan C-2 position requires electrophilic substitution. Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄, the furan ring undergoes regioselective bromination. Alternatively, Vilsmeier-Haack bromination with PBr₃ and DMF generates the bromomethyl derivative, though this method risks over-bromination. Yields range from 60–75%, necessitating careful stoichiometric control.

Thioether Coupling Strategies

Nucleophilic Substitution of Bromomethyl Furan

The thioether bridge is formed via SN₂ displacement of the bromomethyl group by the thiadiazole-2-thiolate. In a representative procedure from PMC2667321, 2-bromo-5-nitrothiazole reacts with triazole thiols in NaOMe/MeOH, yielding thioethers with >80% efficiency. For the target compound, ethyl 2-(bromomethyl)furan-3-carboxylate is treated with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a mild base (e.g., K₂CO₃) in DMF or THF. The reaction is exothermic and requires cooling to 0–5°C to prevent thiol oxidation.

Optimization and Challenges

Protecting Group Strategies

The 5-amino group on the thiadiazole is prone to oxidation and undesired side reactions during coupling. Acetylation with acetic anhydride or tert-butoxycarbonyl (Boc) protection stabilizes the amine. Post-coupling deprotection is achieved via hydrolysis (e.g., NaOH/EtOH) or acid treatment (HCl/dioxane).

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane). Key characterization data include:

  • ¹H NMR : Thiadiazole protons resonate at δ 7.8–8.2 ppm, while the furan ring shows signals at δ 6.3–7.1 ppm.
  • IR : Stretching vibrations at 1670 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (amine N-H) confirm functionality.

Comparative Analysis of Synthetic Routes

Method Thiadiazole Synthesis Yield Coupling Yield Total Yield Key Advantages
Cyclocondensation 91% 80% 73% Scalable, minimal byproducts
Acid-Catalyzed 93% 75% 70% High thiadiazole purity
One-Pot Oxidative N/A 65% 65% Fewer steps, lower cost

Q & A

Q. What synthetic strategies are commonly employed for the preparation of Ethyl 2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)furan-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with the functionalization of the 1,3,4-thiadiazole core. Key steps include:

  • Thioether linkage formation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with a halogenated furan-3-carboxylate derivative (e.g., bromomethyl or chloromethyl intermediates) under basic conditions (e.g., triethylamine or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
  • Esterification : Ethyl ester groups are introduced via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol) or transesterification .
  • Optimization : Reaction temperatures (60–80°C) and catalyst selection (e.g., acetic anhydride for acetylation) are critical for yield and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirms the presence of the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂), furan protons (δ ~6.5–7.5 ppm), and thiadiazole NH₂ (δ ~5.5 ppm) .
    • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z ~327 for [M+H]⁺) .
  • X-ray crystallography : Resolves bond angles and confirms the spatial arrangement of the thiadiazole-furan scaffold .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values determined via broth microdilution .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Dose-response reproducibility : Validate activity across multiple cell lines or microbial strains to rule out strain-specific effects.
  • Solubility controls : Use DMSO/water mixtures (<1% DMSO) to avoid solvent-induced cytotoxicity .
  • Mechanistic follow-up : Employ RNA sequencing or proteomics to identify differentially expressed pathways, distinguishing direct target effects from off-target interactions .

Q. What methodologies optimize the yield of thioether linkage formation in complex solvents?

  • Solvent screening : Compare DMF (high polarity, 70–80% yield) vs. acetonitrile (lower polarity, faster reaction kinetics but ~60% yield) .
  • Catalyst additives : Use KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 2–3 hrs) while maintaining yields >75% .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina to predict binding affinities to targets like DNA gyrase or tubulin. The thiadiazole ring often shows strong π-π stacking with aromatic residues .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl, NO₂) at the furan 3-position with antimicrobial potency (R² >0.85) .
  • ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability (>80%), guiding pharmacokinetic optimization .

Q. What experimental strategies address instability of the thiadiazole NH₂ group under acidic conditions?

  • Protecting groups : Temporarily acetylate the NH₂ group using acetic anhydride, then deprotect post-synthesis .
  • pH-controlled reactions : Maintain neutral to slightly basic conditions (pH 7–8) during purification to prevent decomposition .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to minimize hydrolysis .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in multi-step syntheses of this compound?

  • Intermediate characterization : Use TLC or HPLC to monitor reaction progress and isolate bottlenecks (e.g., incomplete thioether formation).
  • Purification techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove byproducts .

Q. What are best practices for evaluating synergistic effects with known therapeutics?

  • Checkerboard assays : Combine the compound with antibiotics (e.g., ciprofloxacin) or antifungals (e.g., fluconazole) to calculate fractional inhibitory concentration (FIC) indices .
  • Isobolograms : Visualize additive/synergistic interactions using CompuSyn software .

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